Dysprosium nitride (DyN)

Vue d'ensemble

Description

Dysprosium nitride (DyN) is a binary inorganic compound of dysprosium and nitride with the chemical formula DyN . It forms gray crystals of cubic system with a cell parameter of 0.490 nm . It is known for its magnetic properties, high melting point, and potential applications in various technological areas .

Synthesis Analysis

Dysprosium nitride can be prepared from the reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C . It has also been synthesized by the reactive milling of the rare earth metal under 400 kPa nitrogen gas in a planetary ball mill . Other methods include direct nitridation at 1300°C, the simultaneous hydride and nitride formation in a nitrogen hydrogen mixed gas prior to full conversion to dysprosium nitride in pure nitrogen, and a carbothermic reduction of dysprosia prior to nitridation at 1500°C .Molecular Structure Analysis

The molecular structures of DyGd2N@C80 and DyEr2N@C80 have been analyzed by means of single-crystal X-ray diffraction . A remarkable ordering of mixed-metal nitride clusters is found despite similar size and electronic properties of the metals .Chemical Reactions Analysis

The reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C results in the formation of Dysprosium nitride . The thermal decomposition of dysprosium nitrate is a complex process which begins with the simultaneous condensation of the initial monomer Dy(NO3)3·6H2O into a cyclic hexamer 6[Dy(NO3)3·6H2O]. This cluster gradually loses water and nitric acid, and intermediate oxynitrates Dy6O7(NO3)4·6H2O and Dy6O8(NO3)2·5H2O are formed .Physical And Chemical Properties Analysis

Dysprosium nitride has a molar mass of 176.507 g·mol−1 and a density of 9.93 g/cm3 . It is a good conductor of electricity and reacts with water . It is known for its magnetic properties and high melting point .Applications De Recherche Scientifique

Preparation and Synthesis

Dysprosium nitride can be prepared from the reaction of finely ground dysprosium, dysprosium hydride, or the dysprosium amalgam with nitrogen at 800–1000°C . This preparation process is significant in the field of inorganic chemistry .

Physical Properties

Dysprosium nitride forms gray crystals of the cubic system; the cell parameter a = 0.490 nm, Z = 4 . It is a good conductor of electricity and reacts with water . These properties make it potentially useful in various applications, including electronics and materials science .

Mechanochemical Processing

Dysprosium nitride can be rapidly formed from elemental dysprosium in a closed system at ambient temperatures . An experimental procedure was developed to quantify the progress of the nitridation reaction during mechanochemical processing in a high energy planetary ball mill (HEBM) as a function of milling time and intensity .

Advanced Nitride Ceramics

Processing of advanced nitride ceramics traditionally requires long durations at high temperatures and, in some cases, in hazardous atmospheres . The ability to form dysprosium nitride rapidly from elemental dysprosium in a closed system at ambient temperatures could revolutionize the processing of advanced nitride ceramics .

Safety and Hazards

Dysprosium nitride should be handled with care. Direct contact with eyes may cause temporary irritation . It is recommended to wash off with soap and plenty of water in case of skin contact . In case of eye contact, it is advised to flush eyes with plenty of water, lifting upper and lower lids, for at least 15 minutes . Inhalation and ingestion should be avoided .

Orientations Futures

Mécanisme D'action

Target of Action

Dysprosium nitride (DyN) is a binary inorganic compound of dysprosium and nitride It’s known for its magnetic properties and high melting point .

Mode of Action

The interaction of DyN with its targets is largely dependent on the specific application. For instance, in the field of materials science, DyN is known to form gray crystals of cubic system; cell parameter a = 0.490 nm, Z = 4 . It is a good conductor of electricity , which suggests that it may interact with its targets through electrical conduction.

Biochemical Pathways

It can influence physical properties such as conductivity and magnetism in the materials it is incorporated into .

Pharmacokinetics

It’s worth noting that dyn reacts with water , which could potentially affect its bioavailability if it were to be used in a biological setting.

Result of Action

The result of DyN’s action is largely dependent on its application. In materials science, it can contribute to the electrical conductivity and magnetic properties of the materials it is incorporated into .

Action Environment

The action of DyN can be influenced by environmental factors. For instance, its reaction with nitrogen occurs at high temperatures (800–1000°C) . Additionally, it reacts with water , suggesting that its stability and efficacy could be affected by humidity.

Propriétés

IUPAC Name |

azanylidynedysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIOTXDDKRNYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

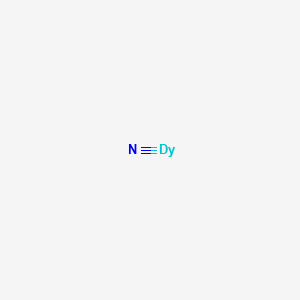

N#[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904270 | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.507 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [MSDSonline] | |

| Record name | Dysprosium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dysprosium nitride (DyN) | |

CAS RN |

12019-88-4 | |

| Record name | Dysprosium nitride (DyN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium mononitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does the nitrogen to rare earth flux ratio during deposition affect the properties of dysprosium nitride thin films?

A1: Increasing the nitrogen to dysprosium (N₂/Dy) flux ratio during dysprosium nitride (DyN) thin film deposition leads to a higher electrical resistivity. This suggests that higher N₂/Dy ratios result in fewer nitrogen vacancies (VN) within the film, decreasing the charge carrier concentration and hindering electrical conductivity []. Furthermore, a reduced N₂/Dy ratio, leading to increased VN concentration, results in a decrease in the lattice constant of DyN films []. This structural change can be attributed to the smaller size of nitrogen vacancies compared to nitrogen atoms.

Q2: How do nitrogen vacancies affect the magnetic properties of dysprosium nitride?

A2: Increasing the nitrogen vacancy (VN) concentration in DyN, achieved by decreasing the N₂/Dy flux ratio during deposition, leads to a less pronounced deviation from the free ion moment at low temperatures []. This suggests that VN may reduce the quenching of orbital angular momentum in DyN, potentially influencing its magnetic anisotropy and ordering. Additionally, the Curie temperature of DyN films has been observed to increase with increasing VN concentration []. This highlights the significant role of nitrogen vacancies in tuning the magnetic properties of DyN.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.